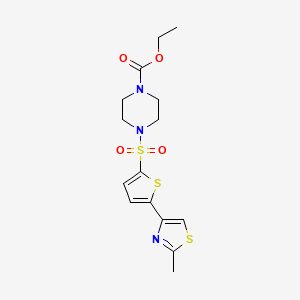

Ethyl 4-((5-(2-methylthiazol-4-yl)thiophen-2-yl)sulfonyl)piperazine-1-carboxylate

CAS No.: 940992-70-1

Cat. No.: VC6204078

Molecular Formula: C15H19N3O4S3

Molecular Weight: 401.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 940992-70-1 |

|---|---|

| Molecular Formula | C15H19N3O4S3 |

| Molecular Weight | 401.51 |

| IUPAC Name | ethyl 4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C15H19N3O4S3/c1-3-22-15(19)17-6-8-18(9-7-17)25(20,21)14-5-4-13(24-14)12-10-23-11(2)16-12/h4-5,10H,3,6-9H2,1-2H3 |

| Standard InChI Key | HJPWHKHKEOBFSE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=CSC(=N3)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three heterocyclic systems:

-

A thiophene ring (5-membered sulfur-containing ring) at the core.

-

A 2-methylthiazole substituent (5-membered ring with nitrogen and sulfur atoms) linked to the thiophene.

-

A piperazine-sulfonyl group connected via an ethyl carboxylate ester .

This arrangement confers both lipophilic (thiophene, thiazole) and polar (sulfonyl, piperazine) properties, suggesting potential membrane permeability and target binding capabilities.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 940992-70-1 |

| Molecular Formula | |

| Molecular Weight | 401.5 g/mol |

| Density | Not Available |

| Boiling Point | Not Available |

| Melting Point | Not Available |

Spectroscopic Characterization

While direct spectral data (e.g., NMR, IR) for this compound are absent in the provided sources, analogous compounds offer insights. For instance, ethyl 4-methylthiazole-5-carboxylate (CAS 20582-55-2) exhibits distinct NMR signals at δ 2.64 (s, 3H) for methyl groups and δ 4.14 (q, 2H) for ethoxy protons . Similarly, the sulfonyl group in related piperazine derivatives typically shows strong IR absorption near 1350–1200 cm (asymmetric S=O stretch) .

Synthetic Strategies and Reaction Pathways

Core Thiophene-Thiazole Assembly

The thiophene-thiazole scaffold likely originates from cyclocondensation reactions. A plausible route involves:

-

Thiophene Formation: Cyclization of 1,4-diketones with Lawesson’s reagent or elemental sulfur.

-

Thiazole Introduction: Reaction of α-halo ketones with thioamides, as seen in the synthesis of ethyl 2-methylthiazole-4-carboxylate (CAS 6436-59-5) .

For example, bromination of 2-methylthiazole-4-carboxylate derivatives using -bromosuccinimide (NBS) in yields bromomethyl intermediates (31–38% yield) , which could facilitate cross-coupling with thiophene precursors.

Sulfonylation and Piperazine Coupling

The sulfonyl-piperazine moiety is introduced via sulfonylation reactions. A two-step sequence may involve:

-

Sulfonation: Treating the thiophene-thiazole intermediate with chlorosulfonic acid to install the sulfonyl chloride group.

-

Piperazine Attachment: Nucleophilic substitution with piperazine in the presence of a base (e.g., ), followed by esterification with ethyl chloroformate .

Reaction yields for analogous piperazine sulfonamides range from 39% (using polyphosphoric acid at 120°C) to 65% (under mild conditions with ammonium acetate) , highlighting the sensitivity of these steps to temperature and catalyst choice.

Table 2: Representative Reaction Yields for Analogous Compounds

| Reaction Type | Conditions | Yield |

|---|---|---|

| Bromination | NBS, , reflux | 31–38% |

| Cyclocondensation | Polyphosphoric acid, 120°C | 39% |

| Schiff Base Formation | , MeOH, rt | 65% |

Challenges and Future Directions

Synthetic Optimization

Current methods for analogous compounds suffer from moderate yields (30–65%) , necessitating catalyst screening (e.g., Pd-based cross-coupling) or flow chemistry approaches to improve efficiency.

Pharmacological Profiling

Priority research areas include:

-

ADMET Studies: Predicting absorption, distribution, and toxicity using in silico models.

-

Target Identification: High-throughput screening against kinase panels or microbial assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume